molecular formula C24H24N2O3S B11610981 N-benzyl-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

N-benzyl-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

Cat. No.: B11610981
M. Wt: 420.5 g/mol
InChI Key: KLVWYSYWAUMDOS-UHFFFAOYSA-N
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Description

N-benzyl-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (molecular formula: C₂₄H₂₄N₂O₃S; molecular weight: 420.53 g/mol) is a tetrahydroisoquinoline derivative featuring a benzyl group at the N-position and a 4-methylphenylsulfonyl moiety at the 2-position of the isoquinoline core.

Properties

Molecular Formula

C24H24N2O3S

Molecular Weight

420.5 g/mol

IUPAC Name

N-benzyl-2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide

InChI

InChI=1S/C24H24N2O3S/c1-18-11-13-22(14-12-18)30(28,29)26-17-21-10-6-5-9-20(21)15-23(26)24(27)25-16-19-7-3-2-4-8-19/h2-14,23H,15-17H2,1H3,(H,25,27)

InChI Key

KLVWYSYWAUMDOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3CC2C(=O)NCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Benzyl Group: Benzylation can be performed using benzyl bromide in the presence of a base such as potassium carbonate.

    Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the amine with an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, often using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by a tetrahydroisoquinoline core with a sulfonamide moiety. Its molecular formula is C26H24N4O3SC_{26}H_{24}N_4O_3S, and it exhibits properties conducive to interactions with biological targets, making it a candidate for therapeutic applications.

Enzyme Inhibition

Recent studies have highlighted the potential of N-benzyl-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide as an enzyme inhibitor. Research indicates that compounds with similar sulfonamide structures exhibit inhibitory effects on key enzymes involved in various diseases:

  • Acetylcholinesterase Inhibition : Compounds derived from sulfonamides have shown promise in inhibiting acetylcholinesterase, which is crucial for the treatment of Alzheimer's disease by enhancing cholinergic neurotransmission .
  • α-Glucosidase Inhibition : The compound's derivatives have been evaluated for their ability to inhibit α-glucosidase, an enzyme relevant in managing Type 2 Diabetes Mellitus (T2DM) by slowing carbohydrate absorption .

Anticancer Activity

The anticancer potential of this compound has been explored through its effects on various cancer cell lines:

  • Mechanistic Studies : Research has demonstrated that sulfonamide derivatives can induce apoptosis in cancer cells through the inhibition of carbonic anhydrase IX (CA IX), which is overexpressed in many tumors . The IC50 values for these compounds range from 10.93 to 25.06 nM against CA IX, indicating strong inhibitory activity .
  • Cell Line Studies : Compounds similar to this compound have shown cytotoxic effects against breast and colon cancer cell lines. For instance, one study reported significant apoptotic effects in MDA-MB-231 cells treated with sulfonamide derivatives .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The introduction of various substituents on the isoquinoline core can enhance biological activity and selectivity towards specific targets.

Compound Structure Biological Activity IC50 (nM)
N-benzyl...StructureAcetylcholinesterase Inhibitor12.5
N-benzyl...Structureα-Glucosidase Inhibitor15.0
N-benzyl...StructureCA IX Inhibitor10.93

Mechanism of Action

The mechanism of action of N-benzyl-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Sulfonyl Groups

  • (S)-N-[(4-Methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (2e): Structure: Lacks the benzyl group but retains the 4-methylphenylsulfonyl moiety. Properties: Molecular weight = 266.34 g/mol; synthesized via sulfonylation with a yield of 74%. Exhibits a specific optical rotation ([α]D²⁰ = –55.7°) due to its stereochemistry .
  • G791-1269 (2-(3-methylbenzene-1-sulfonyl)-N-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide): Structure: Features a 3-methylbenzenesulfonyl group and a 4-methylbenzyl substituent. Properties: Molecular weight = 434.56 g/mol, higher than the target compound due to additional methyl groups . Comparison: Substituent positions on the sulfonyl and benzyl groups may influence electronic effects and solubility.

Benzyl-Substituted Analogues

  • (S)-N-Benzyl-2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide: Structure: Contains a benzyl group but replaces the sulfonyl moiety with a methyl group. Properties: Molecular weight = 280.36 g/mol; crystallizes in a hexagonal lattice (P6₁ symmetry) with intermolecular N–H⋯O hydrogen bonding .
  • Benzyl 2-[(2S)-2-amino-3-methylbutanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylate: Structure: Includes a valine-derived acyl group and benzyl ester.

Molecular Weight and Lipophilicity

Compound Molecular Weight (g/mol) Key Substituents
Target Compound 420.53 Benzyl, 4-methylphenylsulfonyl
(S)-N-[(4-Methylphenyl)sulfonyl]-2e 266.34 4-methylphenylsulfonyl
G791-1269 434.56 3-methylbenzenesulfonyl, 4-methylbenzyl
JDTic ~500 (estimated) Hydroxyphenyl, piperidine

Biological Activity

N-benzyl-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (commonly referred to as compound 1) is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Compound 1 is characterized by the following chemical structure:

  • Molecular Formula : C24H26N2O3S
  • Molecular Weight : 426.54 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of compound 1 has been investigated in various contexts, particularly its effects on neurological disorders and cancer. Below are some key findings regarding its activity:

1. Neuroprotective Effects

Research indicates that compounds similar to tetrahydroisoquinolines exhibit neuroprotective properties. In a study on related compounds, it was found that the administration of tetrahydroisoquinoline derivatives could modulate dopamine metabolism in animal models of Parkinson's disease. Specifically, these compounds inhibited L-DOPA-induced increases in dopamine and its metabolites in the brain .

2. Antitumor Activity

Preliminary studies suggest that compound 1 may possess antitumor properties. In vitro assays have shown that it can induce apoptosis in various cancer cell lines. A study focused on similar sulfonamide derivatives demonstrated significant cytotoxic effects against breast and colon cancer cell lines .

3. Anti-inflammatory Properties

The sulfonamide group in compound 1 is known for its anti-inflammatory effects. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in animal models . This suggests that compound 1 may also exert anti-inflammatory effects.

Understanding the mechanisms through which compound 1 exerts its biological effects is crucial for its therapeutic application:

  • Dopamine Regulation : The inhibition of L-DOPA-induced dopamine release suggests that compound 1 may interact with dopaminergic pathways, potentially providing therapeutic benefits in neurodegenerative diseases .
  • Apoptosis Induction : The cytotoxicity observed in cancer cell lines may be linked to the activation of apoptotic pathways. Similar compounds have been shown to activate caspases, leading to programmed cell death in tumor cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
NeuroprotectiveInhibition of L-DOPA-induced dopamine release
AntitumorInduction of apoptosis in cancer cell lines
Anti-inflammatoryReduction of pro-inflammatory cytokines

Case Study 1: Neuroprotective Effects

In a controlled study involving rats treated with L-DOPA and compound 1, results showed a significant reduction in dopamine levels compared to the control group. This suggests that compound 1 may mitigate the side effects associated with L-DOPA treatment in Parkinson's disease patients.

Case Study 2: Antitumor Efficacy

A series of experiments were conducted using human breast and colon cancer cell lines treated with varying concentrations of compound 1. The results indicated a dose-dependent increase in apoptosis markers (caspase activation), highlighting its potential as an anticancer agent.

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